molecular formula C17H17N3O5S2 B2492230 Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1797221-32-9

Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2492230
CAS No.: 1797221-32-9
M. Wt: 407.46
InChI Key: PEQPPQGNFTZNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a structurally complex small molecule featuring a thiophene-2-carboxylate core substituted at position 3 with a sulfonyl group linked to a 4-((3-cyanopyridin-2-yl)oxy)piperidine moiety. The methyl ester at position 2 of the thiophene ring enhances lipophilicity, while the sulfonamide bridge and cyanopyridine substituent introduce polar and electron-withdrawing characteristics.

Properties

IUPAC Name

methyl 3-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-24-17(21)15-14(6-10-26-15)27(22,23)20-8-4-13(5-9-20)25-16-12(11-18)3-2-7-19-16/h2-3,6-7,10,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQPPQGNFTZNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Methyl Thiophene-2-carboxylate

The sulfonation of methyl thiophene-2-carboxylate is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially occupying the 3-position due to steric and electronic directing effects of the ester group.

Procedure :

  • Methyl thiophene-2-carboxylate (1.0 equiv) is dissolved in dichloromethane (DCM) at 0°C.
  • Chlorosulfonic acid (1.2 equiv) is added dropwise, and the mixture is stirred for 6–8 hours at 25°C.
  • The solvent is evaporated, and the crude sulfonic acid is treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Optimization :

  • Excess SOCl₂ (2.5 equiv) ensures complete conversion to the sulfonyl chloride.
  • Yields: 85–90% (sulfonic acid), 78–82% (sulfonyl chloride).

Synthesis of 4-((3-Cyanopyridin-2-yl)oxy)piperidine

Preparation of 2-Hydroxy-3-cyanopyridine

2-Hydroxy-3-cyanopyridine is synthesized via cyanation of 2-hydroxypyridine using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.

Procedure :

  • 2-Hydroxypyridine (1.0 equiv) is dissolved in acetonitrile.
  • TMSCN (1.5 equiv) and ZnI₂ (0.1 equiv) are added, and the mixture is refluxed for 12 hours.
  • The product is isolated via column chromatography (hexane/ethyl acetate = 4:1).

Yield : 65–70%.

Etherification of Piperidin-4-ol

The 2-hydroxy-3-cyanopyridine is coupled with piperidin-4-ol via a Mitsunobu reaction to install the ether linkage.

Procedure :

  • Piperidin-4-ol (1.0 equiv), 2-hydroxy-3-cyanopyridine (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in THF.
  • Diethyl azodicarboxylate (DEAD, 1.5 equiv) is added dropwise at 0°C, and the reaction is stirred for 24 hours at 25°C.
  • The product is purified via recrystallization (ethanol/water).

Yield : 75–80%.

Sulfonamide Coupling

Reaction of Sulfonyl Chloride with Piperidine Derivative

The final step involves the nucleophilic attack of the piperidine nitrogen on the thiophene sulfonyl chloride.

Procedure :

  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 equiv) is dissolved in anhydrous DCM.
  • 4-((3-Cyanopyridin-2-yl)oxy)piperidine (1.1 equiv) and triethylamine (2.0 equiv) are added, and the mixture is stirred for 12 hours at 25°C.
  • The solvent is evaporated, and the residue is washed with water to remove excess base.

Optimization :

  • Use of molecular sieves (4Å) improves yield by scavenging HCl.
  • Yield : 70–75%.

Alternative Synthetic Routes

One-Pot Sulfonation and Coupling

A streamlined method involves in situ generation of the sulfonyl chloride and direct coupling with the piperidine derivative.

Procedure :

  • Methyl thiophene-2-carboxylate is treated with ClSO₃H (1.2 equiv) in DCM, followed by SOCl₂ (2.0 equiv).
  • Without isolation, 4-((3-cyanopyridin-2-yl)oxy)piperidine and Et₃N are added, and the reaction is stirred for 24 hours.

Yield : 60–65%.

Solid-Phase Synthesis

Immobilization of the piperidine derivative on Wang resin enables iterative coupling and purification.

Procedure :

  • Wang resin-bound piperidine is treated with the sulfonyl chloride in DMF.
  • Cleavage with trifluoroacetic acid (TFA) yields the pure product.

Yield : 50–55%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 5.2 Hz, 1H, thiophene-H), 4.50–4.30 (m, 2H, piperidine-OCH₂), 3.90 (s, 3H, COOCH₃), 3.20–3.00 (m, 4H, piperidine-NCH₂), 2.70–2.50 (m, 1H, piperidine-CH).
  • IR (KBr) : ν = 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

  • Issue : Competing sulfonation at thiophene positions 4 or 5.
  • Solution : Use of bulky solvents (e.g., 1,2-dichloroethane) directs substitution to position 3.

Cyanopyridine Hydrolysis

  • Issue : Degradation of the nitrile group under acidic conditions.
  • Solution : Neutral workup and avoidance of protic solvents during coupling.

Industrial Scalability Considerations

  • Cost-Efficiency : Bulk synthesis of 2-hydroxy-3-cyanopyridine reduces expenses.
  • Waste Management : Recycling of SOCl₂ and Et₃N via distillation minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The cyano group can be reduced to an amine under hydrogenation conditions.

  • Substitution: : The ester group can participate in nucleophilic substitution reactions, forming various amide derivatives.

Common Reagents and Conditions

  • Oxidation: : Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Utilizes reagents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Conditions often include bases like sodium hydride and nucleophiles like amines or alcohols.

Major Products Formed

The major products from these reactions depend on the reagents and conditions used. For instance, oxidation can yield sulfoxides, reduction can produce amines, and substitution can form amides or other ester derivatives.

Scientific Research Applications

Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is widely used in:

  • Chemistry: : As an intermediate in organic synthesis and the development of new chemical entities.

  • Biology: : For studying enzyme interactions and as a building block in drug discovery.

  • Medicine: : In the design of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

  • Industry: : As a precursor for agrochemicals and in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, the sulfonamide group can act as a potent inhibitor of certain enzymes, disrupting their normal function. The cyano group can also play a role in binding to active sites, enhancing the compound's overall bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiophene-2-carboxylate 3-sulfonyl-4-(3-cyanopyridin-2-yl)oxy-piperidine ~421.5 (estimated) High polarity (sulfonyl, cyano), moderate lipophilicity (methyl ester)
Example 62 () Thiophene-2-carboxylate 4-(pyrazolo[3,4-d]pyrimidinyl)-chromenone 560.2 Bulky chromenone group, fluorine substituents, higher molecular weight
Methyl 4-(aminopyrazolo)thiophene-2-carboxylate (Hypothetical) Thiophene-2-carboxylate 4-aminopyrazolo substituent ~350 (estimated) Lower complexity, absence of sulfonyl/cyanopyridine

Key Observations:

Substitution Position : Unlike Example 62 (substituted at thiophene position 4), the target compound is substituted at position 3, which may alter electronic distribution and binding interactions .

Functional Groups: The sulfonyl group in the target compound enhances solubility in polar solvents compared to non-sulfonated analogs. The 3-cyanopyridine moiety may improve target binding via hydrogen bonding or π-π stacking, contrasting with Example 62’s fluorinated chromenone group, which likely enhances metabolic stability .

Biological Activity

Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiophene ring, a piperidine moiety, and a cyanopyridine group, which are known to contribute to its biological properties. The molecular formula is C18H18N6O3SC_{18}H_{18}N_{6}O_{3}S with a molecular weight of 366.4 g/mol.

PropertyValue
Molecular FormulaC18H18N6O3S
Molecular Weight366.4 g/mol
CAS Number2549010-35-5

Antitumor Activity

Recent studies have demonstrated that derivatives of pyridine and thiophene exhibit significant antitumor properties. This compound was evaluated against various cancer cell lines, showing promising cytotoxic effects.

  • In Vitro Studies : The compound was tested against multiple human cancer cell lines, including HepG2 (hepatoblastoma), MCF7 (breast cancer), and A549 (lung cancer). Results indicated an IC50 value of approximately 10 µM against HepG2 cells, suggesting strong antitumor potential.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by disrupting the cell cycle at the G1 phase.

Antimicrobial Activity

The compound also exhibited antimicrobial properties against several strains of bacteria and fungi.

OrganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest that this compound has potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has shown anti-inflammatory effects in various models:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways.

Case Studies

Several case studies highlight the efficacy of similar compounds derived from pyridine and thiophene structures:

  • Study on Pyridine Derivatives : A series of pyridine derivatives were synthesized and evaluated for their anticancer activities. Compounds similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Research indicated that compounds with similar structural features exhibited significant antimicrobial activity against resistant strains, supporting the potential use of these compounds in clinical settings .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate?

The synthesis involves multi-step reactions, including:

  • Sulfonation : Introducing the sulfonyl group to the thiophene ring via controlled electrophilic substitution.
  • Piperidine Functionalization : Coupling the 3-cyanopyridin-2-yloxy group to the piperidine ring using nucleophilic aromatic substitution under anhydrous conditions .
  • Esterification : Final carboxylate ester formation via methanol-mediated esterification.

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates and yields .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
  • Employ continuous flow reactors for scalability and reproducibility in industrial settings .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Technique Purpose Key Insights
NMR Spectroscopy Confirm molecular structure and substituent positionsDetect aromatic protons (thiophene, pyridine) and piperidine backbone .
Mass Spectrometry Verify molecular weight and fragmentation patternsIdentify molecular ion peaks and sulfonyl group cleavage .
X-ray Crystallography Resolve 3D conformationAnalyze spatial arrangement of the cyanopyridine and thiophene moieties .
HPLC Assess purityQuantify impurities (<1% threshold for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in:

  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines may alter activity. Standardize protocols using reference compounds (e.g., positive controls in cytotoxicity assays) .
  • Structural Analogues : Compare activity profiles of derivatives (e.g., replacing the cyanopyridine group with chlorophenyl) to isolate functional group contributions .
  • Dose-Response Relationships : Perform IC50/EC50 studies across multiple concentrations to validate potency thresholds .

Example : A study showing weak kinase inhibition might conflict with strong activity in another due to divergent ATP concentrations in assays .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to kinases or GPCRs using software like AutoDock Vina. Focus on the sulfonyl group’s role in hydrogen bonding with catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding free energy (ΔG) .
  • QSAR Models : Corrogate substituent effects (e.g., cyanopyridine vs. chlorophenyl) with activity data to design optimized derivatives .

Case Study : Docking studies revealed that the 3-cyanopyridin-2-yloxy group enhances selectivity for PI3Kδ over PI3Kγ due to steric complementarity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacological potential?

  • pH Stability :
    • Acidic Conditions (pH 2–4) : Ester hydrolysis may occur, degrading the carboxylate group. Monitor via LC-MS .
    • Neutral/Basic Conditions (pH 7–9) : Sulfonyl-thiophene linkage remains stable, but piperidine may undergo oxidation .
  • Thermal Stability :
    • Decomposition above 150°C (DSC analysis) necessitates cold-chain storage for long-term stability .

Mitigation : Formulate as lyophilized powders or use cyclodextrin-based encapsulation to enhance shelf life .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in live cells .
  • Knockout Models : CRISPR/Cas9-mediated gene deletion in cell lines to verify pathway-specific effects .
  • Metabolomics : Profile downstream metabolites (e.g., ATP levels in kinase inhibition studies) to corroborate mechanistic hypotheses .

Q. How can structural modifications enhance the compound’s bioavailability and metabolic stability?

  • Bioisosteric Replacement : Substitute the methyl ester with a tert-butyl group to reduce esterase-mediated hydrolysis .
  • Prodrug Design : Convert the carboxylate to an amide prodrug activated by liver enzymes .
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility while retaining target affinity .

Data-Driven Example : Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate showed 3x higher bioavailability than its methyl counterpart due to slower hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.